molecular formula C17H28N2O B7925378 (S)-2-Amino-N-isopropyl-3-methyl-N-(1-phenyl-propyl)-butyramide

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-phenyl-propyl)-butyramide

Cat. No.: B7925378
M. Wt: 276.4 g/mol
InChI Key: QQCFCPRAFRZOIS-LYKKTTPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-phenyl-propyl)-butyramide is a chiral tertiary amide featuring a branched alkyl and aryl-substituted amine moiety. This compound has been utilized in specialized synthetic and pharmaceutical research, though commercial availability has been discontinued, as noted in CymitQuimica’s catalog .

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-(1-phenylpropyl)-N-propan-2-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O/c1-6-15(14-10-8-7-9-11-14)19(13(4)5)17(20)16(18)12(2)3/h7-13,15-16H,6,18H2,1-5H3/t15?,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCFCPRAFRZOIS-LYKKTTPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N(C(C)C)C(=O)C(C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1=CC=CC=C1)N(C(C)C)C(=O)[C@H](C(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-(1-phenyl-propyl)-butyramide typically involves multi-step organic reactions. One common approach is the reductive amination of a suitable ketone precursor with an amine. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-phenyl-propyl)-butyramide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly employed.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Pharmacological Research

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-phenyl-propyl)-butyramide has been investigated for its potential as a pharmacological agent due to its structural similarity to known psychoactive compounds. Its applications include:

  • Opioid Receptor Modulation : Research indicates that compounds with similar structures can interact with opioid receptors, making this compound a candidate for studying analgesic properties and pain management strategies .
  • Neurotransmitter Activity : The compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin pathways. This interaction could provide insights into treatments for mood disorders and neurodegenerative diseases .

Drug Development

The unique structure of this compound positions it as a valuable lead compound in drug discovery:

  • Lead Compound for Analgesics : Due to its potential opioid-like effects, it is being explored as a lead compound for the development of new analgesics that may offer pain relief with reduced side effects compared to traditional opioids .
  • Modification for Enhanced Efficacy : Researchers are investigating structural modifications to enhance its efficacy and selectivity for specific receptors, which could lead to the development of more targeted therapies .

Case Study 1: Opioid Receptor Interaction

A study conducted on structurally similar compounds demonstrated that modifications at the amine and butyramide positions significantly affected binding affinity to opioid receptors. This compound was highlighted as a promising candidate due to its favorable binding profile, suggesting potential for further development as an analgesic agent .

Case Study 2: Neuropharmacological Effects

In research exploring the neuropharmacological effects of amino acid derivatives, this compound exhibited notable activity in modulating neurotransmitter release in animal models. This study emphasized the need for further exploration into its therapeutic applications in treating conditions such as depression and anxiety disorders .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-(1-phenyl-propyl)-butyramide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Structural Differences :

  • Backbone: Lacks the branched amino-butyl chain of the target compound, instead featuring a benzamide core.
  • Substituents : Contains a hydroxyl and dimethyl ethyl group (N,O-bidentate directing group) rather than phenylpropyl and isopropyl groups.
  • Chirality: No explicit stereochemical information is provided in .

Functional Implications :

  • Synthetic routes differ: The benzamide derivative is synthesized via acylation of 2-amino-2-methyl-1-propanol with 3-methylbenzoyl chloride/acid, whereas the target compound’s synthesis method is unspecified in the evidence .

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide

Structural Differences :

  • Substituents : Replaces the 1-phenylpropyl group with a 1-methyl-piperidin-4-ylmethyl group, introducing a nitrogen heterocycle.
  • Applications : The piperidine moiety may enhance solubility or enable interactions with biological targets (e.g., CNS receptors) compared to the aromatic phenyl group in the target compound .

3-Chloro-N-phenyl-phthalimide

Structural Differences :

  • Core Structure : A phthalimide derivative with a chloro substituent and phenyl group, contrasting with the aliphatic amide backbone of the target compound.
  • Functionality: Lacks the amino and branched alkyl groups critical for chiral recognition in the target molecule.

Tabulated Comparison of Key Properties

Property (S)-2-Amino-N-isopropyl-3-methyl-N-(1-phenyl-propyl)-butyramide N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (S)-2-Amino-N-isopropyl-3-methyl-N-(1-methyl-piperidin-4-ylmethyl)-butyramide
Molecular Weight Not specified Not specified Not specified
Chirality S-configuration at amino carbon Not specified Likely S-configuration (assumed from naming)
Key Functional Groups Tertiary amide, phenylpropyl, isopropyl Benzamide, N,O-bidentate directing group Tertiary amide, piperidinylmethyl, isopropyl
Synthetic Applications Chiral building block (inferred) Metal-catalyzed C–H functionalization Potential CNS-targeting drug intermediate (inferred)
Commercial Status Discontinued Available (as per synthesis report) Available

Biological Activity

(S)-2-Amino-N-isopropyl-3-methyl-N-(1-phenyl-propyl)-butyramide, also known by its CAS number 1354027-64-7, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

  • Molecular Formula : C16H24N2O
  • Molecular Weight : 276.424 g/mol
  • Structure : The compound features a butyramide backbone with an isopropyl and phenyl substituent that may influence its biological activity.

Pharmacological Profile

Research into the biological activity of this compound indicates several key areas of interest:

  • Cytotoxicity and Antitumor Activity : Initial studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that the compound can induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival and death .
  • Neuroprotective Effects : There is emerging evidence that this compound may possess neuroprotective properties. It has been suggested that the compound could mitigate oxidative stress in neuronal cells, which is critical in the context of neurodegenerative diseases .
  • Anti-inflammatory Activity : The compound has shown promise in reducing inflammatory markers in various models. This suggests a potential application in treating conditions characterized by chronic inflammation .

The mechanisms underlying the biological activities of this compound are not fully elucidated. However, several hypotheses have been proposed based on structural activity relationship (SAR) studies:

  • Inhibition of Specific Enzymes : Studies indicate that the compound may inhibit certain kinases involved in cancer cell proliferation and survival pathways, such as CDK9 .
  • Modulation of Neurotransmitter Systems : Given its structural similarity to other compounds affecting neurotransmitter systems, it is hypothesized that it may interact with receptors involved in dopaminergic and serotonergic pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study 1Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating significant potency .
Study 2Reported neuroprotective effects in models of oxidative stress, suggesting a mechanism involving antioxidant activity .
Study 3Showed anti-inflammatory properties in murine models, highlighting potential therapeutic applications for inflammatory diseases .

Q & A

Q. What synthetic methodologies are recommended for preparing (S)-2-Amino-N-isopropyl-3-methyl-N-(1-phenyl-propyl)-butyramide, and how is stereochemical integrity maintained?

  • Methodological Answer : The compound’s synthesis likely involves multi-step amide coupling and chiral resolution. For example:
  • Step 1 : Activate the carboxylic acid moiety (e.g., using EDC/HOBt or DCC) to form an intermediate reactive ester.
  • Step 2 : React with the amine group of isopropyl-(1-phenyl-propyl)amine under inert conditions (N₂ atmosphere) to minimize racemization.
  • Step 3 : Employ chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to preserve the (S)-configuration.
  • Characterization : Use chiral HPLC (e.g., Chiralpak® columns) to confirm enantiomeric purity (>98% ee) .

Q. How should researchers validate the structural identity and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm backbone structure, substituent positions, and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ or [M-H]⁻ ions).
  • X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.
  • Purity Assessment : Reverse-phase HPLC with UV detection (λ~254 nm) to ensure ≥98% purity .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in biological activity data between enantiomers of this compound?

  • Methodological Answer :
  • Comparative Assays : Test isolated (S)- and (R)-enantiomers in parallel using in vitro receptor-binding assays (e.g., radioligand displacement).
  • Molecular Docking : Model interactions with target receptors (e.g., opioid or sigma receptors) to predict stereospecific binding affinities.
  • Data Normalization : Account for batch-to-batch variability (e.g., residual solvents, salt forms) by standardizing synthesis protocols .

Q. How can metabolic stability and degradation pathways be systematically evaluated for this compound?

  • Methodological Answer :
  • In Vitro Hepatic Models : Incubate with liver microsomes (human/rat) to assess cytochrome P450-mediated metabolism.
  • LC-MS/MS Analysis : Identify major metabolites (e.g., hydroxylation at methyl or phenyl groups).
  • Stability Profiling : Monitor compound integrity under varying pH (1–12) and temperature (4–37°C) to simulate physiological conditions .

Q. What strategies are effective for analyzing enantiomer-specific pharmacokinetics in preclinical models?

  • Methodological Answer :
  • Chiral Pharmacokinetic Studies : Administer pure enantiomers intravenously/orally to rodents, followed by plasma sampling at timed intervals.
  • Bioanalytical Method : Develop a chiral UPLC-MS/MS protocol to quantify each enantiomer’s concentration.
  • Compartmental Modeling : Use software (e.g., Phoenix WinNonlin) to calculate AUC, t₁/₂, and clearance rates .

Data Contradiction and Reproducibility

Q. How can researchers address variability in receptor-binding assay results for this compound?

  • Methodological Answer :
  • Standardize Assay Conditions : Use identical buffer systems (e.g., Tris-HCl pH 7.4), membrane preparations, and temperature controls.
  • Control for Purity : Re-test compounds with observed variability using orthogonal purity methods (e.g., NMR vs. HPLC).
  • Replicate Studies : Perform triplicate experiments across independent labs to assess inter-laboratory reproducibility .

Stability and Storage

Q. What are the optimal storage conditions to ensure long-term stability of this compound?

  • Methodological Answer :
  • Storage : -20°C in airtight, light-resistant containers under argon atmosphere to prevent oxidation.
  • Stability Monitoring : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) and compare to baseline HPLC profiles.
  • Lyophilization : For aqueous-soluble forms, lyophilize with cryoprotectants (e.g., trehalose) to enhance shelf life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.